![molecular formula C14H23FN4O B7631791 1-[(3-Fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B7631791.png)
1-[(3-Fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMPD or FMPD-α and is a selective antagonist for the α7 nicotinic acetylcholine receptor.
Wirkmechanismus
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. FMPD-α acts as a selective antagonist for this receptor, which leads to the inhibition of the receptor's activity and subsequent downstream effects.
Biochemical and Physiological Effects:
Studies have shown that FMPD-α has significant effects on various biochemical and physiological processes, including the modulation of neurotransmitter release, synaptic transmission, and neuronal excitability. The compound has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMPD-α is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for the specific targeting of this receptor in various experiments. However, the compound has some limitations, including its low solubility and stability, which can affect its efficacy and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for the study of FMPD-α, including the development of more potent and selective analogs, the investigation of its effects on other physiological processes, and the exploration of its potential therapeutic applications in various neurological disorders.
In conclusion, FMPD-α is a promising compound that has shown significant potential in various scientific fields. Its selective antagonism of the α7 nicotinic acetylcholine receptor makes it a valuable tool for studying the role of this receptor in various physiological processes and for developing potential therapeutic agents for neurological disorders.
Synthesemethoden
The synthesis of FMPD-α involves several steps, including the reaction of 3-fluoropyridine-2-carbaldehyde with methylamine, followed by the addition of 4-methylpiperazine and then the reaction with 2-hydroxy-3-chloropropane. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
FMPD-α has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. The compound has shown promising results as a potential therapeutic agent for the treatment of several neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
1-[(3-fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23FN4O/c1-17-6-8-19(9-7-17)11-12(20)10-18(2)14-13(15)4-3-5-16-14/h3-5,12,20H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAFRAYVNPGDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(CN(C)C2=C(C=CC=N2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluoropyridin-2-yl)-methylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.